(5Z,9E,14Z)-icosa-5,9,14-trienoic acid
Description
(5Z,9E,14Z)-Icosa-5,9,14-trienoic acid is a polyunsaturated fatty acid (PUFA) with a 20-carbon chain and three double bonds at positions 5, 9, and 14. Its systematic IUPAC name reflects the stereochemistry of the double bonds: cis (Z) at C5 and C14, and trans (E) at C9 . This compound is categorized under the lipid class of eicosanoids and is structurally distinct due to its unique combination of Z and E configurations. It has been identified in marine organisms, particularly in the black coral species Leiopathes glaberrima, where it may play ecological or biochemical roles .
Key physicochemical properties include a molecular formula of C₂₀H₃₄O₂, a molecular weight of 306.49 g/mol, and a calculated logP value of 5.85, indicating moderate hydrophobicity . Its three double bonds contribute to conformational flexibility, influencing interactions with enzymes and cellular receptors. Unlike more common PUFAs like arachidonic acid, this compound’s mixed Z/E configuration may confer unique metabolic or signaling properties.
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(5Z,9E,14Z)-icosa-5,9,14-trienoic acid |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,11-12,15-16H,2-5,8-10,13-14,17-19H2,1H3,(H,21,22)/b7-6-,12-11+,16-15- |
InChI Key |
WTIGEPZSNQRUPU-SXOPFSEXSA-N |
Isomeric SMILES |
CCCCC/C=C\CCC/C=C/CC/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCCCC=CCCC=CCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Isomers
The structural uniqueness of (5Z,9E,14Z)-icosa-5,9,14-trienoic acid becomes evident when compared to other C₂₀ PUFAs (Table 1).
Key Observations :
- The mixed Z/E configuration of (5Z,9E,14Z)-icosa-5,9,14-trienoic acid distinguishes it from all-cis isomers like DGLA and ARA.
- The position of the E double bond at C9 may sterically hinder enzymatic oxidation compared to all-cis analogs .
Physicochemical Properties
A comparison of physicochemical parameters highlights differences in hydrophobicity and molecular volume (Table 2).
| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| (5Z,9E,14Z)-Icosa-5,9,14-trienoic acid | 306.49 | 5.85 | 2 | 2 |
| Arachidonic acid (ARA) | 304.47 | 5.99 | 2 | 2 |
| DGLA | 306.49 | 5.91 | 2 | 2 |
| Eicosapentaenoic acid (EPA) | 302.45 | 5.20 | 2 | 2 |
Key Observations :
- Despite similar molecular weights, logP values vary due to double bond count and configuration. ARA, with four double bonds, is slightly more hydrophobic than (5Z,9E,14Z)-icosa-5,9,14-trienoic acid .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
